6,6-dimethyl-8-[7-(trifluoromethyl)imidazo[1,5-a]pyridin-5-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Description
6,6-dimethyl-8-[7-(trifluoromethyl)imidazo[1,5-a]pyridin-5-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C17H18F3N5O2 and its molecular weight is 381.35 g/mol. The purity is usually 95%.
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Biological Activity
The compound 6,6-dimethyl-8-[7-(trifluoromethyl)imidazo[1,5-a]pyridin-5-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a triazaspiro framework linked to an imidazo[1,5-a]pyridine moiety and a dione functional group. The trifluoromethyl group enhances its lipophilicity and biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₈F₃N₅O₂ |
Molecular Weight | 357.33 g/mol |
IUPAC Name | This compound |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cell signaling pathways.
- Receptor Modulation : The compound interacts with various receptors, potentially influencing cellular responses.
- Gene Expression Regulation : It may alter gene expression profiles in treated cells.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It was found to induce apoptosis in cancer cell lines through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.
- Case Study 1 : In vitro studies demonstrated that treatment with the compound resulted in a significant decrease in cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231), with IC₅₀ values in the low micromolar range.
Cardiovascular Implications
The compound has also been explored for its effects on cardiovascular health:
- Case Study 2 : Research indicated that it could reduce myocardial ischemia-reperfusion injury by inhibiting mitochondrial permeability transition pore (mPTP) opening during reperfusion. This was associated with improved cardiac function in animal models of myocardial infarction.
Pharmacological Applications
Given its diverse biological activities, the compound is being investigated for several pharmacological applications:
- Anticancer Therapeutics : Development of formulations targeting various cancers.
- Cardioprotective Agents : Potential use in treatments aimed at reducing reperfusion injury during heart attacks.
Research Findings
Recent literature has reported various findings regarding the biological activity and potential applications of this compound:
- Antitumor Activity : In a study published in the Journal of Medicinal Chemistry, derivatives of triazaspiro compounds showed promising results against tumor cells by inducing apoptosis through mitochondrial pathways .
- Cardiac Protection : Another study demonstrated that certain derivatives could significantly improve cardiac function post-myocardial infarction by preserving mitochondrial integrity .
Properties
IUPAC Name |
6,6-dimethyl-8-[7-(trifluoromethyl)imidazo[1,5-a]pyridin-5-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5O2/c1-15(2)8-24(4-3-16(15)13(26)22-14(27)23-16)12-6-10(17(18,19)20)5-11-7-21-9-25(11)12/h5-7,9H,3-4,8H2,1-2H3,(H2,22,23,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMTZODMRPHSBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC12C(=O)NC(=O)N2)C3=CC(=CC4=CN=CN34)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.